molecular formula C8H6BrNO4 B2861474 3-Bromo-4-methyl-2-nitrobenzoic acid CAS No. 320740-32-7

3-Bromo-4-methyl-2-nitrobenzoic acid

Cat. No. B2861474
CAS RN: 320740-32-7
M. Wt: 260.043
InChI Key: JZFRBFOZDYWGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-methyl-2-nitrobenzoic acid is a derivative of benzoic acid . It has been synthesized by the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . It participates in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones .


Synthesis Analysis

The compound has been synthesized by the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . It also participates in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones . In another method, it is used as a key raw material in a novel telescopic process for synthesizing chlorantraniliprole .


Molecular Structure Analysis

The molecular formula of 3-Bromo-4-methyl-2-nitrobenzoic acid is CHBrNO. It has an average mass of 246.015 Da and a monoisotopic mass of 244.932358 Da .


Chemical Reactions Analysis

The compound participates in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones . It is also used as a key raw material in the synthesis of chlorantraniliprole .


Physical And Chemical Properties Analysis

The compound is a derivative of benzoic acid . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Scientific Research Applications

Synthesis of Biphenyl Amides

3-Bromo-4-methyl-2-nitrobenzoic acid can be used in the synthesis of biphenyl amides . Biphenyl amides are a class of organic compounds that have potential applications in various fields, including medicinal chemistry and materials science.

Synthesis of 2-Benzazepine-4-acetic Acid Derivatives

This compound can also be used in the synthesis of 2-benzazepine-4-acetic acid derivatives . These derivatives are known to have potential pharmacological activities.

3. Analog of Potent Nonpeptide GPIIb/IIIa Antagonist 3-Bromo-4-methyl-2-nitrobenzoic acid can serve as an analog of the potent nonpeptide GPIIb/IIIa antagonist . GPIIb/IIIa antagonists are a class of drugs that prevent platelet aggregation and are used in the treatment of acute coronary syndromes and during percutaneous coronary intervention.

Synthesis of O-Spiro C-Aryl Glucosides

This compound can be used in the synthesis of O-spiro C-aryl glucosides . These glucosides are a type of carbohydrate derivative that have potential applications in medicinal chemistry.

Catalytic Agent

3-Bromo-4-methyl-2-nitrobenzoic acid can be used as a catalytic agent . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction, without being consumed in the process.

Petrochemical Additive

This compound can also be used as a petrochemical additive . Additives are substances that are added to products such as lubricants, fuels, and plastics to enhance their performance or improve their properties.

Synthesis of Polysubstituted Benzenes

3-Bromo-4-methyl-2-nitrobenzoic acid can be used in the synthesis of polysubstituted benzenes . Polysubstituted benzenes are aromatic compounds with multiple substituents, which can be used in the synthesis of a wide range of organic compounds.

Nitro Compound Research

As a nitro compound, 3-Bromo-4-methyl-2-nitrobenzoic acid can be used in research related to nitro compounds . Nitro compounds are a very important class of nitrogen derivatives, with applications in various fields such as explosives, dyes, and pharmaceuticals.

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid food, drug, pesticide or biocidal product use .

Future Directions

The compound has potential applications in the synthesis of 3,4-dihydro-2 (1 H)-quinazolinones and 3,4-dihydro-1 H -quinazolin-2-thiones . It is also used as a key raw material in the synthesis of chlorantraniliprole , suggesting its potential use in the development of new pesticides.

properties

IUPAC Name

3-bromo-4-methyl-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4-2-3-5(8(11)12)7(6(4)9)10(13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFRBFOZDYWGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methyl-2-nitrobenzoic acid

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